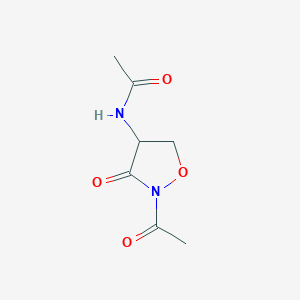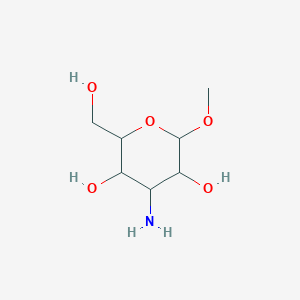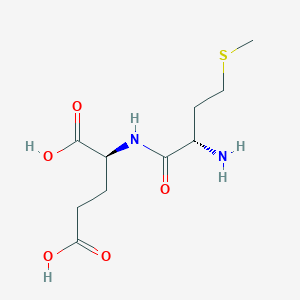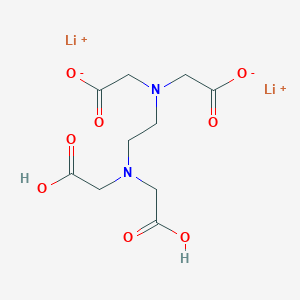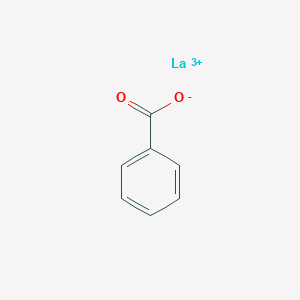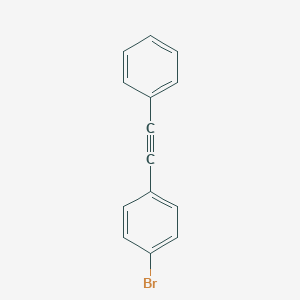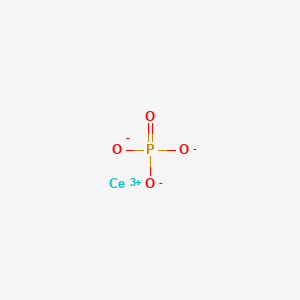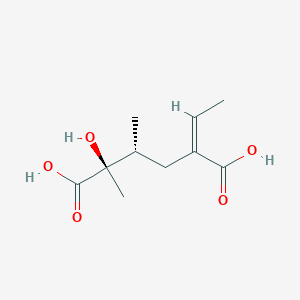
(2R,3R,5Z)-5-ethylidene-2-hydroxy-2,3-dimethylhexanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R,5Z)-5-ethylidene-2-hydroxy-2,3-dimethylhexanedioic acid is a chemical compound that belongs to the family of carboxylic acids. Also known as dimethylmalonic acid, it has been extensively studied for its potential applications in various fields, including pharmaceuticals, agriculture, and materials science.
Wirkmechanismus
The mechanism of action of (2R,3R,5Z)-5-ethylidene-2-hydroxy-2,3-dimethylhexanedioic acid is not well understood. However, it is believed to act as a precursor for the synthesis of various bioactive compounds, such as polyketides and alkaloids. These compounds have been shown to exhibit a wide range of biological activities, such as antitumor, antiviral, and anti-inflammatory activities.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of (2R,3R,5Z)-5-ethylidene-2-hydroxy-2,3-dimethylhexanedioic acid are not well studied. However, it has been reported to exhibit low toxicity and high biodegradability, making it a promising candidate for various applications.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of (2R,3R,5Z)-5-ethylidene-2-hydroxy-2,3-dimethylhexanedioic acid for lab experiments include its low toxicity, high biodegradability, and potential applications in various fields. The limitations include the lack of understanding of its mechanism of action and the need for further research to fully explore its potential applications.
Zukünftige Richtungen
There are several future directions for the research on (2R,3R,5Z)-5-ethylidene-2-hydroxy-2,3-dimethylhexanedioic acid. Firstly, more studies are needed to fully understand its mechanism of action and its potential applications in various fields. Secondly, the synthesis method can be optimized to improve the yield and purity of the product. Thirdly, the toxicity and biodegradability of the compound can be further studied to evaluate its environmental impact. Finally, the potential of (2R,3R,5Z)-5-ethylidene-2-hydroxy-2,3-dimethylhexanedioic acid as a precursor for the synthesis of novel bioactive compounds can be explored.
Synthesemethoden
The synthesis of (2R,3R,5Z)-5-ethylidene-2-hydroxy-2,3-dimethylhexanedioic acid can be achieved through various methods, including the reaction of diethyl malonate with ethyl acetoacetate in the presence of sodium ethoxide, the reaction of diethyl malonate with ethyl acetoacetate in the presence of sodium methoxide, and the reaction of diethyl malonate with ethyl acetoacetate in the presence of sodium hydride. The yield and purity of the product can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and reactant ratios.
Wissenschaftliche Forschungsanwendungen
(2R,3R,5Z)-5-ethylidene-2-hydroxy-2,3-dimethylhexanedioic acid has been studied for its potential applications in various fields. In the pharmaceutical industry, it has been investigated as a precursor for the synthesis of various drugs, such as antitumor agents and antiviral agents. In agriculture, it has been studied for its potential use as a plant growth regulator and pesticide. In materials science, it has been investigated for its potential applications in the synthesis of novel materials, such as polymers and dendrimers.
Eigenschaften
CAS-Nummer |
13588-16-4 |
|---|---|
Produktname |
(2R,3R,5Z)-5-ethylidene-2-hydroxy-2,3-dimethylhexanedioic acid |
Molekularformel |
C10H16O5 |
Molekulargewicht |
216.23 g/mol |
IUPAC-Name |
(2R,3R,5Z)-5-ethylidene-2-hydroxy-2,3-dimethylhexanedioic acid |
InChI |
InChI=1S/C10H16O5/c1-4-7(8(11)12)5-6(2)10(3,15)9(13)14/h4,6,15H,5H2,1-3H3,(H,11,12)(H,13,14)/b7-4-/t6-,10-/m1/s1 |
InChI-Schlüssel |
CEYWPVCZMDVGLZ-BEPFRFAYSA-N |
Isomerische SMILES |
C/C=C(/C[C@@H](C)[C@](C)(C(=O)O)O)\C(=O)O |
SMILES |
CC=C(CC(C)C(C)(C(=O)O)O)C(=O)O |
Kanonische SMILES |
CC=C(CC(C)C(C)(C(=O)O)O)C(=O)O |
Synonyme |
necic acid necic acid, (E)-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Hydroxy-2,8-dimethyl-6,7,8,9-tetrahydropyrano[3,2-h][1]benzoxepin-4-one](/img/structure/B89127.png)
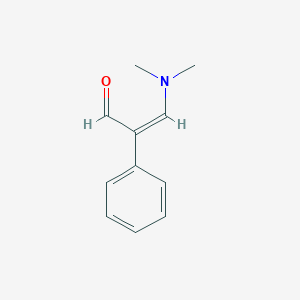
![Cobaltate(2-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, (OC-6-21)-](/img/structure/B89132.png)
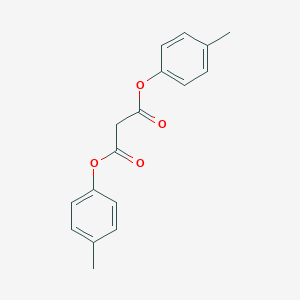
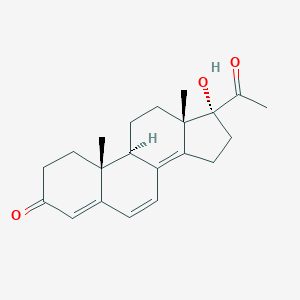
![Tetrabutyl 2,2'-[(dibutylstannylene)dithio]disuccinate](/img/structure/B89136.png)
